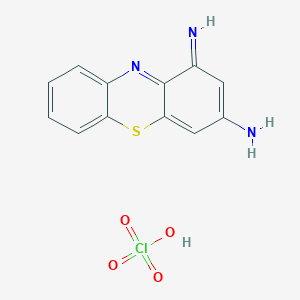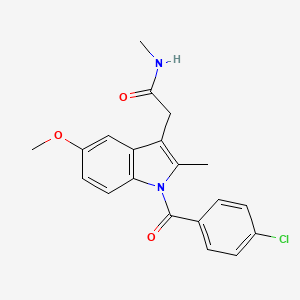
(2-Phenylethene-1,1-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylethene-1,1-diyl)bis(trimethylstannane): is an organotin compound that features a phenylethene backbone with two trimethylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the reaction between (2-phenylethene-1,1-diyl)dibromide and trimethylstannane in the presence of a palladium catalyst can yield (2-Phenylethene-1,1-diyl)bis(trimethylstannane) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted organotin compounds.
Coupling Reactions: More complex organotin polymers or oligomers.
Scientific Research Applications
Chemistry: In chemistry, (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is used as a building block for the synthesis of more complex organotin compounds. It is also employed in the study of organometallic reaction mechanisms .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity, particularly in the development of organotin-based drugs.
Industry: In industry, this compound can be used in the production of polymers and materials with specific electronic properties. It is also of interest in the field of materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) primarily involves its ability to participate in various organometallic reactions. The trimethylstannane groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The phenylethene backbone provides a stable framework that can undergo further functionalization .
Comparison with Similar Compounds
(2,5-Bis(trimethylstannyl)thiophene): This compound features a thiophene ring with two trimethylstannane groups and is used in similar coupling reactions.
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound has a more complex structure with multiple aromatic rings and is used in the synthesis of low bandgap polymers.
Uniqueness: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenylethene backbone, which provides a different electronic environment compared to thiophene or indaceno-based compounds. This uniqueness can lead to different reactivity and properties, making it a valuable compound in organometallic chemistry .
Properties
CAS No. |
78338-47-3 |
|---|---|
Molecular Formula |
C14H24Sn2 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
trimethyl-(2-phenyl-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6.6CH3.2Sn/c1-2-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
InChI Key |
FTJZQIJQIMKCSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=CC1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)





![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
